5-(3-Bromopropyl)-3-methyl-1,2-oxazole
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Overview
Description
5-(3-Bromopropyl)-3-methyl-1,2-oxazole is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound features a bromopropyl group attached to the oxazole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromopropyl)-3-methyl-1,2-oxazole typically involves the bromination of 3-methyl-1,2-oxazole followed by the introduction of a propyl group. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator. The reaction conditions often involve heating the mixture to facilitate the bromination process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromopropyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Employed in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Substituted Oxazoles: Formed through substitution reactions.
Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.
Scientific Research Applications
5-(3-Bromopropyl)-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Bromopropyl)-3-methyl-1,2-oxazole involves its interaction with various molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropyltrimethoxysilane: Another brominated compound used in organic synthesis.
Allyl Bromide: A simpler brominated compound used as an alkylating agent.
Uniqueness
5-(3-Bromopropyl)-3-methyl-1,2-oxazole is unique due to its oxazole ring structure combined with a bromopropyl group. This combination provides specific reactivity and versatility in synthetic applications, distinguishing it from other brominated compounds.
Properties
Molecular Formula |
C7H10BrNO |
---|---|
Molecular Weight |
204.06 g/mol |
IUPAC Name |
5-(3-bromopropyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H10BrNO/c1-6-5-7(10-9-6)3-2-4-8/h5H,2-4H2,1H3 |
InChI Key |
OXPHSDYGWOTNMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CCCBr |
Origin of Product |
United States |
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